![molecular formula C20H29BrN2O5 B3972461 2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt)](/img/structure/B3972461.png)
2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt)
Overview
Description
2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ABP and is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ABP involves the inhibition of the reuptake of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects
ABP has been shown to have various biochemical and physiological effects. It has been reported to increase locomotor activity, enhance learning and memory, and improve mood. ABP has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ABP in lab experiments is its high potency and selectivity for various neurotransmitter transporters. However, one of the major limitations of using ABP is its potential toxicity, which can lead to adverse effects on the central nervous system.
Future Directions
There are several potential future directions for the study of ABP. One of the major directions is the development of more potent and selective ABP analogs for the treatment of various neurological disorders. Another potential direction is the study of the long-term effects of ABP on the central nervous system and its potential for neurotoxicity. Additionally, the use of ABP in the study of various psychiatric disorders such as depression and anxiety is an area of active research.
Scientific Research Applications
ABP has been extensively studied for its potential applications in various fields of science. One of the major applications of ABP is in the field of neuroscience, where it is used to study the mechanism of action of various neurotransmitters. ABP has also been used in the field of pharmacology to study the effects of various drugs on the central nervous system.
properties
IUPAC Name |
2-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-4-bromophenol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O.C2H2O4/c19-16-5-6-18(22)15(13-16)14-20-11-7-17(8-12-20)21-9-3-1-2-4-10-21;3-1(4)2(5)6/h5-6,13,17,22H,1-4,7-12,14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZDYPWMLNKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



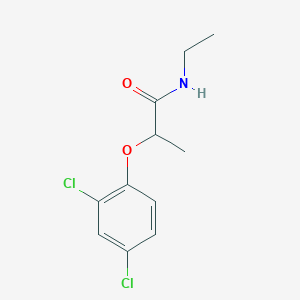
![4-[2-chloro-5-(trifluoromethyl)phenyl]-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3972387.png)
![4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide](/img/structure/B3972394.png)
![N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3972398.png)
![4-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B3972405.png)
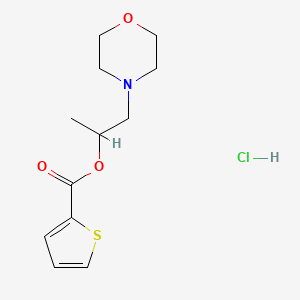
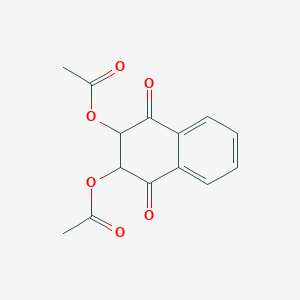
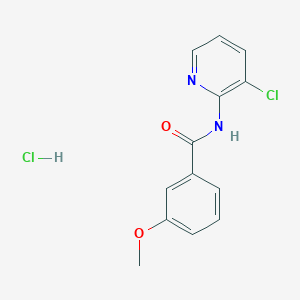
![2-{4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972439.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3972468.png)
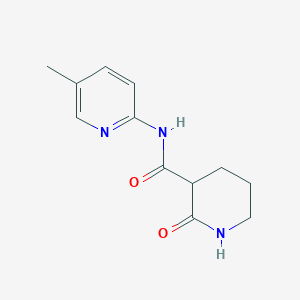
![1-(2-methoxyphenyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972481.png)
